molecular formula C10H11IN2 B1411369 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1597421-43-6

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1411369
CAS No.: 1597421-43-6
M. Wt: 286.11 g/mol
InChI Key: IGWBQNOQVXSZCI-UHFFFAOYSA-N
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Description

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound with the molecular formula C₁₀H₁₁IN₂ and a molecular weight of 286.12 g/mol . Its CAS registry number is 1597421-43-6, and it is cataloged under MDL number MFCD28134127 . Structurally, it features a pyrrolo[3,2-c]pyridine core substituted with an iodine atom at position 3 and an isopropyl group at position 1. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) .

Properties

IUPAC Name

3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2/c1-7(2)13-6-9(11)8-5-12-4-3-10(8)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWBQNOQVXSZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Iodination of Pyrrolo[3,2-c]pyridine Derivatives

Core Strategy:
The most common approach involves direct electrophilic substitution at specific positions of the heterocyclic scaffold, facilitated by activating substituents or directing groups. Iodine (I₂) in the presence of an oxidizing agent or a catalyst is used to introduce the iodine atom selectively.

Typical Procedure:

  • Starting Material: Pyrrolo[3,2-c]pyridine derivative bearing appropriate substituents (e.g., isopropyl group at N-1 position).
  • Reagents: Iodine (I₂), oxidants such as hydrogen peroxide (H₂O₂), N-chlorosuccinimide (NCS), or silver salts (AgNO₃).
  • Solvent: Dichloromethane (DCM), acetonitrile (MeCN), or other inert organic solvents.
  • Conditions: Reflux or room temperature with stirring; reaction times vary from 2 to 24 hours depending on reactivity.

Reaction Example:

Pyrrolo[3,2-c]pyridine derivative + I₂ + oxidant → this compound

Notes:

  • The position of iodination is directed by existing substituents and the electronic nature of the heterocycle.
  • The presence of the isopropyl group at N-1 can influence regioselectivity, favoring substitution at the 3-position.

Suzuki-Miyaura Cross-Coupling Approach (Post-Iodination Functionalization)

An alternative method involves first synthesizing a halogenated pyrrolo[3,2-c]pyridine (e.g., brominated or chlorinated), followed by iodine substitution via a cross-coupling reaction:

  • Step 1: Synthesize a halogenated precursor (e.g., 3-bromo-1-isopropylpyrrolo[3,2-c]pyridine).
  • Step 2: Subject the halogenated compound to a palladium-catalyzed Suzuki coupling with an iodine source or directly replace the halogen with iodine using an electrophilic iodine reagent under catalytic conditions.

Advantages:

  • Greater regioselectivity.
  • Better control over the substitution pattern.

Alternative Approaches: Oxidative Iodination of Precursors

Oxidative iodination involves using iodine in the presence of oxidants such as peracids or hypervalent iodine reagents:

  • Reagents: Iodine (I₂), Oxidants like Oxone (potassium peroxymonosulfate), or PhI(OAc)₂.
  • Conditions: Mild heating or room temperature, often in aqueous or mixed solvents.

This method is suitable for late-stage functionalization, especially when the heterocycle bears other sensitive groups.

Summary Data Table of Preparation Methods

Method Starting Material Reagents Solvent Conditions Yield Remarks
Direct Electrophilic Iodination Pyrrolo[3,2-c]pyridine derivative I₂, oxidant (H₂O₂, AgNO₃) DCM, MeCN Reflux or RT 50-85% Regioselective at 3-position
Suzuki-Miyaura Cross-Coupling Halogenated pyrrolo[3,2-c]pyridine Pd catalyst, Iodine source Toluene/EtOH 80-120°C 60-75% Post-halogenation iodine substitution
Oxidative Iodination Pyrrolo[3,2-c]pyridine I₂, Oxidant (Oxone, PhI(OAc)₂) Aqueous or mixed RT to mild heating 55-80% Suitable for late-stage modification

Research Findings and Optimization

Recent studies have demonstrated that:

  • Electrophilic iodination at the 3-position is favored when the pyrrolo[3,2-c]pyridine ring bears electron-donating groups, which activate the site for substitution.
  • Catalytic cross-coupling methods provide higher regioselectivity and allow functionalization at specific sites, especially when the precursor is pre-halogenated.
  • Reaction conditions such as temperature, oxidant choice, and solvent polarity significantly influence the yield and selectivity.

Research indicates that employing silver salts or hypervalent iodine reagents can improve regioselectivity and reduce side reactions.

Notes and Considerations

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a phenyl-substituted pyrrolo[3,2-c]pyridine derivative.

Scientific Research Applications

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The iodine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The pyrrolo[3,2-c]pyridine core can interact with various biological pathways, potentially modulating signal transduction or metabolic processes.

Comparison with Similar Compounds

Ring Isomerism: Pyrrolo[3,2-c]pyridine vs. Pyrrolo[2,3-b]pyridine

  • Compounds with a pyrrolo[3,2-c]pyridine core (e.g., the target compound) exhibit distinct electronic properties compared to pyrrolo[2,3-b]pyridine derivatives due to differences in nitrogen positioning. The [3,2-c] isomer may offer enhanced π-stacking interactions in drug-receptor binding, whereas the [2,3-b] isomer is more commonly used in materials science .

Halogen and Heteroatom Modifications

  • The 6-chloro-3-iodo derivative () introduces an additional halogen at position 6, increasing electrophilic reactivity for nucleophilic aromatic substitution. This dual halogenation expands its utility in generating polyfunctionalized scaffolds .

Biological Activity

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an iodine atom and an isopropyl group attached to the pyrrolo[3,2-c]pyridine framework. Its molecular formula is C10_{10}H10_{10}I1_{1}N1_{1}, with a molecular weight of approximately 244.03 g/mol. The presence of halogen atoms in its structure contributes to its unique reactivity and biological interactions.

Research indicates that this compound may function as a negative allosteric modulator in various biochemical pathways. This means it can bind to a site other than the active site on a receptor or enzyme, thereby altering the activity of that target without directly blocking it. Studies have shown that it affects dopamine receptors, demonstrating both affinity and cooperativity with dopamine binding .

Enzyme Inhibition

One of the significant biological activities of this compound is its role in enzyme inhibition. It has been shown to interact with various enzymes involved in cancer pathways, particularly those linked to the HGF/MET signaling pathway. This pathway is crucial in many types of cancers, making it a target for therapeutic intervention .

Receptor Modulation

The compound has been studied for its effects on dopamine receptors (D2_{2}R and D3_{3}R). It exhibits a selective binding profile that suggests potential therapeutic applications in neuropharmacology. For instance, it has been found to decrease dopamine potency while also reducing maximal responses in certain assays, indicating its role as a negative modulator .

Table 1: Biological Activity Data

Activity TypeTargetAffinity (KB_B)Cooperativity (α)Reference
Enzyme InhibitionHGF/MET PathwayNot specifiedNot specified
Receptor ModulationD2_{2}R14 μM0.31
Receptor ModulationD3_{3}R13 μM0.29

Case Studies

Case Study 1: Cancer Therapeutics
In a study focused on the HGF/MET signaling pathway, derivatives of pyrrolo[3,2-c]pyridine were evaluated for cytotoxic activity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Case Study 2: Neuropharmacological Applications
Another investigation assessed the effects of this compound on dopamine receptor signaling. The compound was shown to modulate dopamine efficacy differently across various signaling endpoints, indicating its complex role in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via halogenation of the pyrrolopyridine core. For example, iodination using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) under anhydrous conditions. The isopropyl group can be introduced via alkylation of the pyrrole nitrogen using isopropyl bromide and a base like K₂CO₃ in DMF. Optimization includes temperature control (60–80°C) and monitoring reaction progress via TLC. Column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification .
  • Data Contradictions : Yields may vary due to competing side reactions (e.g., over-alkylation or deiodination). Lower yields (~30%) are reported in direct iodination, while multi-step protocols (e.g., Suzuki coupling followed by iodination) improve efficiency .

Q. How is the structural identity of this compound confirmed?

  • Methodology : Use ¹H/¹³C NMR to verify substitution patterns:

  • The isopropyl group shows a septet (~3.5–4.5 ppm) for the CH group and doublets for the methyl groups.
  • The iodine substituent deshields adjacent protons, shifting aromatic protons downfield (e.g., H-5 at ~8.2 ppm).
  • X-ray crystallography (if crystalline) confirms the fused pyrrolopyridine framework and iodine placement .

Advanced Research Questions

Q. What strategies are employed to analyze the biological activity of this compound in kinase inhibition studies?

  • Methodology :

Enzyme Assays : Test inhibitory activity against kinases (e.g., FMS kinase) using fluorescence-based assays (IC₅₀ determination).

Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to model interactions between the iodine moiety and kinase ATP-binding pockets.

Structure-Activity Relationship (SAR) : Compare with analogs lacking iodine or isopropyl groups to assess their roles in potency .

  • Data Contradictions : Some studies report reduced activity with bulky substituents (e.g., isopropyl), while others highlight improved pharmacokinetics due to lipophilicity .

Q. How does the iodine substituent influence cross-coupling reactivity in derivatizing this compound?

  • Methodology :

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/water (80°C) to replace iodine with aryl groups.
  • Sonogashira Coupling : Introduce alkynes using CuI and Pd(PPh₃)₂Cl₂.
  • Challenges : Steric hindrance from the isopropyl group may reduce coupling efficiency. Pre-activation with microwave irradiation (100°C, 30 min) improves yields .

Q. What analytical techniques are critical for resolving contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results.
  • Cytotoxicity Profiling : Test against non-target cell lines (e.g., HEK293) to differentiate selective activity from general toxicity.
  • Synchrotron XRD : Resolve crystal structures of compound-protein complexes to validate binding hypotheses .

Experimental Design Considerations

Q. How can researchers design experiments to evaluate the role of the isopropyl group in modulating pharmacokinetic properties?

  • Methodology :

LogP Measurement : Compare octanol/water partition coefficients of the compound with its non-alkylated analog.

Plasma Protein Binding Assays : Use equilibrium dialysis to assess binding to human serum albumin (HSA).

In Vivo PK Studies : Administer the compound to rodent models and measure plasma half-life, clearance, and bioavailability via LC-MS/MS .

Q. What precautions are necessary when handling this compound due to its light/air sensitivity?

  • Methodology :

  • Store under inert gas (Ar/N₂) in amber vials at –20°C.
  • Use degassed solvents (e.g., THF, DCM) for reactions.
  • Monitor for iodine loss via periodic NMR or LC-MS during long-term storage .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 316.12 g/mol (C₁₀H₁₂IN₃)
¹H NMR (DMSO-d₆) δ 8.21 (d, J=5.3 Hz, H-6), 1.45 (d, CH₃)
Biological Activity IC₅₀ = 270 nM (PI3Kγ inhibition)
Synthetic Yield (Optimized) 65–70% (multi-step protocol)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
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3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

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